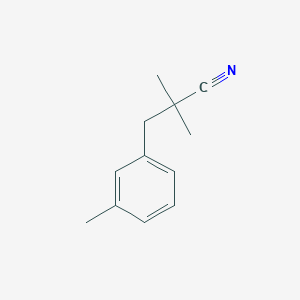

2,2-Dimethyl-3-(3-methylphenyl)propanenitrile

Übersicht

Beschreibung

Synthesis Analysis

A paper titled “Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives” describes an alternative approach to the synthesis of a similar compound . The synthesis was achieved in middle yields from various substituted alkylaromatics, via bromination and alkylation .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

One notable application of 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile is in the synthesis of complex organic compounds and intermediates. For instance, a study demonstrated the catalytic hydrogenation of 2,2-Dimethyl-3-(3-methylphenyl)propionaldehyde using NiB/SiO2 amorphous alloy, showcasing high catalytic activity and selectivity under moderate conditions. The optimized conditions yielded the corresponding alcohol derivative with over 99% efficiency, highlighting the catalyst's potential in facilitating high-yield conversions in organic synthesis (Lin-sheng, 2008).

Material Science

In the realm of material science, derivatives of this compound have been used to develop new materials with enhanced properties. For example, the polycondensation of α,α′-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane in the presence of phase-transfer catalysts produced high molecular weight polyethers. The addition of dimethyl sulfoxide (DMSO) to this system not only improved the reaction efficiency but also minimized side reactions, leading to soluble polymers with significant thermal stability. This process underscores the versatility of this compound derivatives in the synthesis of polymers with desirable physical and chemical characteristics (Yamazaki & Imai, 1983).

Organic Photovoltaics and Light-Emitting Devices

Another fascinating application is in the field of organic photovoltaics and light-emitting devices, where derivatives of this compound are utilized to create 1-D nanostructures. A study demonstrated the preparation of single-crystal one-dimensional nanostructures of a related compound by exploiting strong donor-acceptor dipole-dipole interactions. This method allowed for the controlled synthesis of nanoribbons, nanotubes, or nanowires without the need for added surfactants or templates, indicating a promising route for the development of nanostructured materials for electronic and optoelectronic applications (Xiujuan Zhang et al., 2007).

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-(3-methylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJQGVPEKAFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)

![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)

![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)